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Gadolinium(3+) sulphide - 12134-77-9

Gadolinium(3+) sulphide

Catalog Number: EVT-429583
CAS Number: 12134-77-9
Molecular Formula: Gd2H6S3
Molecular Weight: 416.8 g/mol
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Product Introduction

Description

Gadolinium(III) sulfide (GdS) and its doped variants have garnered significant attention in recent years due to their unique properties and potential applications in various fields. These materials exhibit a range of functionalities, from serving as contrast agents in magnetic resonance imaging (MRI) to playing a role in energy storage systems like lithium/sulfur batteries. The research on GdS and related compounds has led to the development of nanoparticles with dual-mode imaging capabilities and the exploration of their interactions with biological systems and materials science applications.

Applications in Various Fields

Medical Imaging

GdS:Eu(3+) nanoparticles have been successfully used for in vitro cell imaging and in vivo T1-weighted MR imaging. They provide a strong positive contrast effect to blood vessels and organs in mice and have been evaluated for their blood half-life and biodistribution, including clearance from organs. These nanoparticles also serve as photoluminescence probes, enabling target-oriented cellular imaging and disease-specific MR imaging1. Gadolinium oxysulfide nanoparticles doped with lanthanides like Eu(3+), Er(3+), and Yb(3+) have been proposed as multimodal nanoplatforms for MR, X-ray, and photoluminescence imaging, showing potential for in vitro and in vivo applications3.

Energy Storage

In the field of energy storage, Gd2O3 nanorods have been used to enhance the performance of lithium/sulfur batteries by catalyzing polysulfides conversion. This approach has led to batteries with high initial discharge capacities and improved cycle life, indicating the potential of gadolinium-based materials in advancing rechargeable battery technology2.

Optical Applications

Zinc sulfide nanostructures doped with gadolinium ions (ZnS:Gd) have been explored for their optical properties, which are relevant for applications in electronics, communication, and optical computing. These materials exhibit high refractive indices and light transmission capabilities, making them suitable for photonic crystal devices operating in the visible to near-infrared region5.

Biological Interactions

The interaction of Gd3+ with biological systems has been studied through its effects on isolated rat mitochondria. Different concentrations of Gd3+ have been shown to influence mitochondrial energy metabolism, with high concentrations accelerating ATP consumption and potentially disturbing respiratory system function6. Furthermore, Gd3+ has been identified as a potent blocker of calcium channels and catecholamine release from cultured chromaffin cells, indicating its powerful inhibitory effect on Ca2+ movements required for triggering amine release7.

Samarium(3+) sulphide doped with Lanthanides

Compound Description: Samarium(3+) sulphide (SmS) doped with atoms of the lanthanides family (Ln) is investigated for its use in thermoelectric generators. The addition of lanthanide atoms like gadolinium (Gd), cerium (Ce), europium (Eu), or ytterbium (Yb) in specific concentrations is found to enhance the thermoelectric properties of SmS, leading to increased generated voltage and maximum electric power [].

Relevance: This compound is structurally related to Gadolinium(3+) sulphide (Gd2S3) as both compounds are based on the same chemical class: rare-earth sulphides. They share a similar crystal structure and exhibit comparable semiconductor properties. The doping of SmS with lanthanides, including Gd, highlights the interchangeability and similar chemical behavior of lanthanides in these materials. This similarity arises from the lanthanide contraction, which results in similar ionic radii and chemical properties across the lanthanide series.The research focuses on exploiting the variations in electronic structure and properties induced by different lanthanide dopants to optimize the thermoelectric performance of the samarium sulphide material [].

Thallium Gadolinium Sulphide (TlGdS2)

Compound Description: This compound belongs to the ternary thallium lanthanide dichalcogenides (TILnX2) family, where X can be sulphur, selenium, or tellurium, and Ln represents a lanthanide element (excluding Cerium and Praseodymium). TlGdS2 crystallizes in a rhombohedral structure similar to α-NaFeO2 [, ]. Its crystal lattice comprises layers of Gd3+ ions sandwiched between three layers of non-magnetic ions in the sequence (-Gd-S-Tl-S-Gd-) [, ]. The magnetic properties of TlGdS2 are influenced by the Gd-S bonds, which contribute to the exchange interactions within the material [, ].

Relevance: TlGdS2 is structurally related to Gadolinium(3+) sulphide (Gd2S3) due to the presence of Gd-S bonds in their structures. Both compounds contain Gadolinium and Sulphur as key elements and exhibit magnetic properties arising from the interaction of Gd3+ ions. The study of TlGdS2 provides insights into the magnetic behavior of Gd-S systems and highlights the role of Gd-S bond characteristics in influencing magnetic interactions [, ].

Thallium Gadolinium Selenide (TlGdSe2)

Compound Description: TlGdSe2 is another member of the ternary thallium lanthanide dichalcogenides (TILnX2) family, where selenium (Se) replaces sulphur [, ]. It shares the same rhombohedral crystal structure (R3m) as TlGdS2, with layers of Gd3+ ions separated by three layers of non-magnetic ions (-Gd-Se-Tl-Se-Gd-) [, ]. The Gd-Se bonds in TlGdSe2 play a significant role in determining its magnetic properties, particularly in comparison to TlGdS2, where the difference in bond character between Gd-S and Gd-Se leads to variations in exchange interactions [, ].

Relevance: Similar to TlGdS2, TlGdSe2 is considered structurally related to Gadolinium(3+) sulphide (Gd2S3) because of the presence of Gadolinium and a chalcogen element in their compositions. While TlGdSe2 incorporates Selenium instead of Sulphur, both compounds provide insights into the magnetic behavior of Gadolinium-containing chalcogenides [, ]. Comparing TlGdS2 and TlGdSe2 helps understand how variations in the chalcogen atom and its bonding with Gadolinium can influence the overall magnetic properties of these layered materials [, ].

Lanthanum(3+) sulphide (La2S3)

Compound Description: Lanthanum(3+) sulphide (La2S3) is a rare-earth sulphide that forms a continuous series of solid solutions with other rare-earth sulphides, including Gadolinium(3+) sulphide (Gd2S3), within a single phase similar to the Th3P4 structure []. These solid solutions are characterized by the general formula Ln3-xVxS4, where Ln represents the lanthanide element and V indicates cation vacancies in the lanthanide sublattice [].

Relevance: La2S3 is structurally related to Gd2S3 due to their ability to form a continuous series of solid solutions with a consistent crystal structure []. This structural similarity stems from the lanthanide contraction, which results in similar ionic radii for lanthanide elements. The formation of solid solutions between La2S3 and Gd2S3 indicates their comparable crystallographic parameters and allows for the investigation of compositional effects on properties such as thermoelectric efficiency [].

Praseodymium(3+) sulphide (Pr2S3)

Compound Description: Similar to Lanthanum(3+) sulphide (La2S3), Praseodymium(3+) sulphide (Pr2S3) can form solid solutions with other rare-earth sulphides, including Gadolinium(3+) sulphide (Gd2S3), within the Th3P4 structural type [].

Relevance: The ability of Pr2S3 to form solid solutions with Gd2S3, maintaining the same Th3P4 structure, highlights their structural similarity and places them in the same chemical category of rare-earth sulphides []. This structural relationship arises from the similarities in ionic radii and chemical behavior among lanthanide elements.

Dysprosium(3+) sulphide (Dy2S3)

Compound Description: Dysprosium(3+) sulphide (Dy2S3), like other rare-earth sulphides mentioned, can form solid solutions with Gadolinium(3+) sulphide (Gd2S3) while retaining the Th3P4 crystal structure [].

Relevance: The ability of Dy2S3 to substitute for Gd2S3 in the Th3P4 structure indicates their close structural relationship. Both compounds belong to the same chemical class of rare-earth sulphides and share comparable lattice parameters due to the lanthanide contraction [].

Source and Classification

Gadolinium(3+) sulphide is classified as a rare earth metal sulfide. It is derived from gadolinium, a silvery-white metal that is part of the lanthanide series. The synthesis of gadolinium(3+) sulphide typically involves the reaction of gadolinium oxide or gadolinium nitrate with sulfur or hydrogen sulfide under controlled conditions. Its classification as a semiconductor makes it relevant in optoelectronic applications.

Synthesis Analysis

The synthesis of gadolinium(3+) sulphide can be achieved through several methods:

  1. Solid-State Reaction: This method involves mixing gadolinium oxide (Gd2O3) with sulfur (S) in stoichiometric amounts. The mixture is then heated in a vacuum or inert atmosphere at temperatures ranging from 800 to 1200 degrees Celsius. This process promotes the formation of gadolinium(3+) sulphide through solid-state diffusion.
  2. Hydrothermal Synthesis: In this approach, gadolinium salts such as gadolinium nitrate are reacted with thiourea or other sulfur-containing compounds in an aqueous solution under high temperature and pressure conditions. This method often yields higher purity and crystallinity.
  3. Sonochemical Synthesis: Recent advancements have introduced sonochemistry as a viable synthesis route, where ultrasonic waves facilitate the reaction between gadolinium precursors and sulfur, resulting in nanoparticles of gadolinium(3+) sulphide with enhanced properties.
Molecular Structure Analysis

The molecular structure of gadolinium(3+) sulphide can be described as follows:

  • Crystal Structure: Gadolinium(3+) sulphide typically adopts a cubic crystalline structure, specifically the cubic fluorite structure (Fm-3m space group). Each gadolinium ion is surrounded by eight sulfide ions forming a coordination number of 8.
  • Lattice Parameters: The lattice parameter for Gd2S3 is approximately 5.67 Å, which can vary slightly based on synthesis conditions and impurities.
  • Bonding Characteristics: The bonding within Gd2S3 is primarily ionic, characterized by strong electrostatic interactions between Gd^3+ cations and S^2− anions.
Chemical Reactions Analysis

Gadolinium(3+) sulphide participates in several chemical reactions, including:

  1. Hydrolysis: When exposed to moisture, gadolinium(3+) sulphide can hydrolyze to form gadolinium hydroxide and hydrogen sulfide gas:
    Gd2S3+6H2O2Gd OH 3+3H2S\text{Gd}_2\text{S}_3+6\text{H}_2\text{O}\rightarrow 2\text{Gd OH }_3+3\text{H}_2\text{S}
  2. Thermal Decomposition: Upon heating, gadolinium(3+) sulphide can decompose into its constituent elements:
    Gd2S32Gd+3S\text{Gd}_2\text{S}_3\rightarrow 2\text{Gd}+3\text{S}

These reactions highlight the stability of gadolinium(3+) sulphide under anhydrous conditions while indicating its reactivity in humid environments.

Mechanism of Action

The mechanism of action for gadolinium(3+) sulphide primarily revolves around its electronic properties:

  • Optical Properties: Gadolinium(3+) sulphide exhibits photoluminescence due to electronic transitions involving Gd^3+ ions. When excited by UV light, electrons transition from the ground state to higher energy levels and subsequently relax to emit light at specific wavelengths.
  • Magnetic Properties: As a paramagnetic material, gadolinium(3+) sulphide influences nearby magnetic fields due to unpaired electrons in the Gd^3+ ions. This property is critical for applications in magnetic resonance imaging.
Physical and Chemical Properties Analysis

The physical and chemical properties of gadolinium(3+) sulphide include:

  • Physical State: Typically appears as a fine powder or crystalline solid.
  • Color: Light yellow to off-white.
  • Density: Approximately 5.4 g/cm³.
  • Melting Point: Decomposes before melting at temperatures above 1200 degrees Celsius.
  • Solubility: Insoluble in water but soluble in concentrated acids.

These properties contribute to its utility in various applications, particularly where stability and specific optical characteristics are required.

Applications

Gadolinium(3+) sulphide has diverse applications across several fields:

  1. Medical Imaging: Due to its paramagnetic properties, it is explored as a contrast agent for magnetic resonance imaging (MRI), enhancing image quality through improved signal contrast.
  2. Optoelectronics: Its photoluminescent properties make it suitable for use in phosphors and light-emitting devices.
  3. Nanotechnology: The compound is being investigated for use in nanocrystals for targeted drug delivery systems due to its biocompatibility when modified appropriately.
  4. Catalysis: Gadolinium(3+) sulphide serves as a catalyst in certain chemical reactions due to its electronic properties.
Structural and Crystallographic Analysis of Gadolinium(3+) Sulphide

Crystal Phase Polymorphism in Gd₂S₃ Systems

Gadolinium sesquisulfide exists in several polymorphic forms, with the orthorhombic α-phase and the cubic γ-phase being the most technologically relevant and extensively studied.

Orthorhombic α-Gd₂S₃: Lattice Parameters and Space Group (Pnma)

The α-phase of gadolinium(3+) sulphide is the stable low-temperature form, crystallizing in the orthorhombic system. It adopts the Pnma space group (No. 62), which is a common setting for rare earth sesquisulfides. This structure type is characterized by a distorted NaCl-type arrangement but with ordered vacancies distinguishing it from simpler structures. The gadolinium ions are coordinated by seven sulfur atoms, forming a distorted monocapped trigonal prism. The lattice parameters for α-Gd₂S₃ are well-defined:

  • a ≈ 7.443 Å
  • b ≈ 4.062 Å
  • c ≈ 15.280 Å

The structure consists of edge-sharing GdS₇ polyhedra forming chains along the b-axis. These chains are interconnected via shared sulfur vertices, creating a rigid three-dimensional network. The ordering of gadolinium atoms and vacancies within this lattice is crucial for maintaining the orthorhombic symmetry. This ordered vacancy arrangement contrasts sharply with the disordered vacancies found in the high-temperature cubic phase and significantly impacts properties like thermal conductivity. Studies on polycrystalline samples often reveal deviations from ideal stoichiometry (GdS_y, where y < 1.5), influencing lattice dimensions and defect concentrations [2] [4].

Table 1: Crystallographic Parameters of α-Gd₂S₃

PropertyValueConditions/Comments
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
Lattice Parameter a7.443 ÅRepresentative value
Lattice Parameter b4.062 ÅRepresentative value
Lattice Parameter c15.280 ÅRepresentative value
Gadolinium Coordination7 (Monocapped Trigonal Prism)
Vacancy OrderingOrderedDistinguishing feature vs. γ-phase

Cubic γ-Gd₂S₃: Th₃P₄-Type Structure and Defect Engineering

Upon heating above approximately 1100°C, α-Gd₂S₃ transforms to the cubic γ-phase. This high-temperature polymorph exhibits the Th₃P₄ structure type (space group I-43d, No. 220). The Th₃P₄ structure is inherently defect-tolerant and can accommodate significant non-stoichiometry, making it highly amenable to engineering for specific properties.

The unit cell of γ-Gd₂S₃ contains 4 formula units (Gd₁₂S₁₆). Its defining feature is the presence of ordered cationic vacancies: only 12 of the 16 available metal sites in the unit cell are occupied by gadolinium ions, leaving 4 vacancies. This corresponds to the nominal composition Gd₃S₄ or Gd₂S{4/3}, often written as GdS{1.333} to highlight the sulfur-to-metal ratio. However, the actual composition of the cubic phase frequently deviates from this ideal, ranging from approximately GdS{1.479} to GdS{1.495} in practical polycrystalline materials [2] [4]. These deviations represent variations in vacancy concentration and are crucial for defect engineering.

The lattice parameter of the cubic phase is sensitive to the exact gadolinium-to-sulfur ratio. Increasing gadolinium content (decreasing vacancy concentration) generally leads to a slight contraction of the lattice. The Gd³⁺ ions occupy two distinct crystallographic sites (12a and 12b Wyckoff positions) within the structure, both coordinated to eight sulfur atoms, but with different bond lengths and distortions. The Th₃P₄ structure provides a highly symmetric framework (cubic) with a three-dimensional network of channels, which facilitates ionic mobility and strongly influences phonon scattering.

Defect Engineering Strategies:

  • Vacancy Concentration Control: By precisely controlling the Gd:S ratio during synthesis (e.g., using different sulfur partial pressures or annealing conditions), the concentration of intrinsic cationic vacancies can be tuned. Compositions like GdS{1.479} or GdS{1.487} represent specific vacancy concentrations significantly impacting phonon transport [2].
  • Doping: Partial substitution of gadolinium with other rare earth elements (e.g., europium, Gd{1.9}Eu{0.1}S_3) or heterovalent cations can modify vacancy concentrations and local strain fields, further tailoring electronic and thermal properties. Europium doping, for instance, enables photoluminescence properties useful for multimodal imaging probes [8].
  • Processing Defects: Synthesis methods like recrystallization pressing or crystallization from a melt influence grain size, grain boundary density, and dislocation density within γ-Gd₂S₃ ceramics. These morphological defects act as additional phonon scattering centers [4].

Table 2: Characteristics and Defect Engineering of γ-Gd₂S₃

PropertyValue/CharacteristicsImpact of Defect Engineering
Crystal SystemCubic
Space GroupI-43d (No. 220)
Structure TypeTh₃P₄Inherently vacancy-rich
Typical Composition RangeGdS_y (y ≈ 1.479 - 1.495)Deviation from GdS_{1.333} ideal
Cation Vacancies per Unit Cell~3.6 - 3.8 (Nominal 4 for GdS_{1.333})Tunable by stoichiometry control
Primary Defect EngineeringCation Vacancy ConcentrationDominant control over thermal conductivity
Secondary DefectsDislocations, Grain BoundariesAdditional phonon scattering sources

Short-Range Order Disturbances in Polycrystalline Systems

While the long-range average structure of γ-Gd₂S₃ is well-described by the I-43d space group, significant local deviations from perfect order, known as short-range order disturbances, are prevalent, especially in polycrystalline materials. These disturbances arise from several factors intrinsic to the material's composition and processing:

  • Non-Stoichiometry Fluctuations: Variations in the local Gd:S ratio cause fluctuations in vacancy concentration within the lattice. Regions slightly richer in gadolinium will have fewer vacancies than regions poorer in gadolinium, disrupting the ideal periodicity of the vacancy sublattice.
  • Point Defect Agglomeration: Cation vacancies, while nominally disordered in the average structure, may exhibit tendencies towards local ordering or clustering, forming small domains with slightly different symmetries or lattice parameters.
  • Grain Boundaries: In polycrystalline ceramics, the regions between crystallites (grain boundaries) represent severe disruptions to crystallographic order. These interfaces act as effective scattering centers for both phonons and charge carriers. The density of grain boundaries is inversely proportional to the average grain size.
  • Dislocations: Line defects (dislocations) are common in ceramic materials, arising from stresses during synthesis, cooling, or processing (e.g., pressing). These defects create local strain fields that disrupt the regular lattice vibrations. Studies using techniques like X-ray line profile analysis (e.g., Williamson-Hall analysis) confirm that increased dislocation density correlates strongly with reduced thermal conductivity in γ-Gd₂S₃ ceramics [4].
  • Residual Strain: Internal stresses due to thermal expansion anisotropy, phase transformations, or mechanical processing can introduce residual strain within the crystallites, further perturbing local order and bonding.

These short-range disturbances have profound consequences for the material's properties. They significantly increase phonon scattering, reducing thermal conductivity below values predicted for ideal single crystals. They also scatter charge carriers, influencing electrical conductivity. The magnitude of these effects depends heavily on the processing route:

  • Recrystallization Pressing: This method typically produces ceramics with moderate grain size and some dislocation density.
  • Crystallization from Melt: Can yield larger grains but may introduce different types of defects like inclusions or cellular solidification structures.
  • Sintering of Powders: The most common method for ceramics, resulting in polycrystalline microstructures with grain sizes and dislocation densities highly dependent on sintering temperature, time, pressure (e.g., hot pressing), and the presence of additives or sintering aids.

Research consistently shows that polycrystalline γ-Gd₂S₃ samples exhibit significantly lower thermal conductivity compared to single-crystal samples of the same nominal composition, primarily due to the enhanced phonon scattering from these pervasive morphological defects and short-range order disturbances [4].

Impact of Vacancy Concentration on Thermal Conductivity

The cationic vacancies inherent in the γ-Gd₂S₃ structure are the dominant feature governing its exceptionally low thermal conductivity (κ), making it a material of interest for thermoelectric applications. The relationship between vacancy concentration and thermal conductivity is well-established through experimental studies on polycrystalline samples with controlled compositions (GdS_y):

  • Primary Scattering Mechanism: Cation vacancies act as potent point defect scatterers for phonons, the primary heat carriers in dielectric or semiconducting materials like Gd₂S₃. The vacancies introduce mass difference scattering (ΔM, as the vacancy has zero mass compared to the Gd³⁺ ion) and, more importantly, very strong strain field scattering (Γ) due to the local distortion of the lattice around the missing cation. The effectiveness of vacancy scattering scales with vacancy concentration.
  • Composition Dependence: Thermal conductivity in γ-Gd₂S₃ exhibits a strong dependence on the sulfur index y (GdSy), which directly correlates with vacancy concentration. As *y* decreases from the sulfur-rich limit (e.g., GdS{1.495}) towards more gadolinium-rich compositions (e.g., GdS{1.479}), the concentration of vacancies decreases. Counter-intuitively, this decrease in vacancy concentration leads to an increase in thermal conductivity. This is because fewer vacancies mean fewer phonon scattering centers. For instance, γ-GdS{1.479} exhibits higher thermal conductivity than γ-GdS_{1.495} across a wide temperature range [2].
  • Temperature Dependence: The thermal conductivity of γ-Gd₂S₃ decreases monotonically with increasing temperature. This is characteristic of phonon-mediated thermal transport where Umklapp phonon-phonon scattering processes become dominant at higher temperatures. At room temperature, κ values for polycrystalline γ-GdSy typically range between approximately 1.5 W/(m·K) and 2.5 W/(m·K), depending significantly on vacancy concentration, density, and other microstructural defects. At 773 K (500°C), κ drops substantially, reaching values as low as 0.74 W/(m·K) for compositions like GdS{1.479} [4]. This low high-temperature κ is highly desirable for thermoelectric energy conversion efficiency (characterized by the figure of merit ZT). Studies report Z ≥ 0.6 × 10⁻³ K⁻¹ at T ≥ 1000 K for gadolinium sulfides [2].
  • Synergy with Morphological Defects: While vacancies are the primary scatterers for high-frequency phonons, morphological defects like grain boundaries and dislocations become increasingly effective scatterers for mid-to-low frequency phonons as temperature rises. Therefore, the ultra-low thermal conductivity observed in polycrystalline γ-Gd₂S₃ ceramics (compared to single crystals) results from the combined, synergistic effects of intrinsic point defect (vacancy) scattering and extrinsic scattering from grain boundaries, dislocations, and other interfaces. The contribution of morphological defects to reducing κ is often substantial, sometimes accounting for more than a 50% reduction compared to single crystal values [4].

Table 3: Impact of Composition and Morphology on Thermal Conductivity (κ) of γ-Gd₂S₃

FactorEffect on Vacancy ConcentrationEffect on Thermal Conductivity (κ)Representative Values
Increasing S Index (y) (e.g., GdS{1.479} → GdS{1.495})IncreasesDecreases (More vacancy scattering)κ (773 K): ~0.8-1.0 W/(m·K) (y=1.495) → ~0.74 W/(m·K) (y=1.479) [4]
Increasing TemperatureConstant (for fixed composition)Decreases (Umklapp scattering ↑)κ (300 K): ~1.5-2.5 W/(m·K); κ (773 K): ~0.74-1.0 W/(m·K) [2] [4]
Polycrystal vs. Single CrystalSame nominal compositionDecreases in Polycrystal (Grain boundary/dislocation scattering ↑)Polycrystalline κ typically < 50% of single crystal κ [4]
Increased Dislocation DensityUnchangedDecreasesQuantified by X-ray line broadening analysis [4]
Decreased Grain SizeUnchangedDecreases (Grain boundary density ↑)Critical for ceramic processing optimization [4] [6]

The profound reduction in thermal conductivity achievable through vacancy concentration control and microstructural engineering highlights the critical role of defect engineering in tailoring γ-gadolinium(3+) sulphide for applications requiring low thermal conduction, particularly in the field of high-temperature thermoelectrics where maximizing ZT is paramount. The combination of inherent structural vacancies and process-induced morphological defects provides a powerful dual mechanism for phonon scattering across a wide spectrum of phonon frequencies and temperatures [2] [4] [6].

Properties

CAS Number

12134-77-9

Product Name

Gadolinium(3+) sulphide

IUPAC Name

gadolinium;sulfane

Molecular Formula

Gd2H6S3

Molecular Weight

416.8 g/mol

InChI

InChI=1S/2Gd.3H2S/h;;3*1H2

InChI Key

ACNLBYBTTOZAPD-UHFFFAOYSA-N

SMILES

S.S.S.[Gd].[Gd]

Canonical SMILES

S.S.S.[Gd].[Gd]

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